Cas no 1170056-07-1 (N-tert-butylpiperidine-4-carboxamide hydrochloride)

N-tert-butylpiperidine-4-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-tert-butylpiperidine-4-carboxamide hydrochloride
- N-(tert-butyl)piperidine-4-carboxamide hydrochloride
- Z415636564
- N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride
- CS-0248446
- 1170056-07-1
- piperidine-4-carboxylic acid tert-butylamide hydrochloride
- SCHEMBL23539307
- 540494-01-7
- EN300-39909
- N-tert-butylpiperidine-4-carboxamide;hydrochloride
- Piperidine-4-carboxylic acid tert-butylamide hydrochloride
- N-(tert-butyl)piperidine-4-carboxamidehydrochloride
- AKOS015847080
- OPPSCBXDBJJMGS-UHFFFAOYSA-N
-
- MDL: MFCD08456916
- Inchi: 1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
- InChI Key: OPPSCBXDBJJMGS-UHFFFAOYSA-N
- SMILES: N1CCC(C(NC(C)(C)C)=O)CC1.[H]Cl
Computed Properties
- Exact Mass: 220.1342410g/mol
- Monoisotopic Mass: 220.1342410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
N-tert-butylpiperidine-4-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39909-0.1g |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95.0% | 0.1g |
$111.0 | 2025-02-20 | |
Enamine | EN300-39909-0.25g |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95.0% | 0.25g |
$159.0 | 2025-02-20 | |
Enamine | EN300-39909-10.0g |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95.0% | 10.0g |
$2595.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9900-1-10G |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 10g |
¥ 9,411.00 | 2023-03-15 | |
Aaron | AR019O0I-100mg |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 100mg |
$178.00 | 2025-03-29 | |
Aaron | AR019O0I-1g |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 1g |
$465.00 | 2025-02-08 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9900-1-500mg |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 500mg |
¥1373.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9900-1-5g |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 5g |
¥6156.0 | 2024-04-25 | |
1PlusChem | 1P019NS6-50mg |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 50mg |
$119.00 | 2025-03-16 | |
1PlusChem | 1P019NS6-500mg |
N-tert-butylpiperidine-4-carboxamide hydrochloride |
1170056-07-1 | 95% | 500mg |
$354.00 | 2025-03-03 |
N-tert-butylpiperidine-4-carboxamide hydrochloride Related Literature
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on N-tert-butylpiperidine-4-carboxamide hydrochloride
N-Tert-butylpiperidine-4-carboxamide Hydrochloride: A Comprehensive Overview
The compound N-Tert-butylpiperidine-4-carboxamide Hydrochloride (CAS No. 1170056-07-1) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of tertiary amines, specifically featuring a piperidine ring structure substituted with a tert-butyl group and a carboxamide moiety, all while existing in its hydrochloride salt form. The combination of these structural elements endows the compound with unique chemical properties, making it a subject of interest in both academic research and commercial development.
Recent advancements in organic chemistry have shed light on the synthesis and characterization of N-Tert-butylpiperidine-4-carboxamide Hydrochloride. Researchers have explored various synthetic pathways to optimize the production of this compound, focusing on improving yield, purity, and scalability. For instance, studies have demonstrated that the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process, making it more viable for large-scale manufacturing.
The chemical structure of N-Tert-butylpiperidine-4-carboxamide Hydrochloride plays a pivotal role in its functional properties. The piperidine ring, a six-membered saturated heterocyclic structure containing one nitrogen atom, contributes to the molecule's stability and reactivity. The substitution of the nitrogen atom with a bulky tert-butyl group enhances steric hindrance, which can influence the compound's behavior in various chemical reactions or biological systems.
Furthermore, the carboxamide group introduces hydrogen bonding capabilities, which are crucial for interactions within biological systems or in forming supramolecular structures. This feature makes N-Tert-butylpiperidine-4-carboxamide Hydrochloride a promising candidate for applications in drug design, where such interactions are often critical for bioavailability and efficacy.
Recent studies have also delved into the pharmacological properties of this compound. Preclinical research has shown that N-Tert-butylpiperidine-4-carboxamide Hydrochloride exhibits potential as a modulator of certain cellular pathways, particularly those involved in neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. Its ability to interact with specific receptors or enzymes suggests that it could serve as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, N-Tert-butylpiperidine-4-carboxamide Hydrochloride has shown promise in materials science. Its structural characteristics make it suitable for use as a building block in constructing advanced materials such as polymers or nanoparticles. For example, researchers have explored its role as a precursor for synthesizing stimuli-responsive materials that can change their properties under specific environmental conditions.
The hydrochloride salt form of this compound is particularly advantageous for certain applications due to its enhanced solubility in polar solvents. This property facilitates its use in solution-based reactions or formulations where rapid dissolution is required.
From an environmental standpoint, understanding the degradation pathways and ecological impact of N-Tert-butylpiperidine-4-carboxamide Hydrochloride is crucial for ensuring sustainable practices in its production and application. Recent eco-toxicological studies have assessed its biodegradability and potential toxicity to aquatic organisms, providing valuable insights for regulatory compliance and risk assessment.
In summary, N-Tert-butylpiperidine-4-carboxamide Hydrochloride (CAS No. 1170056-07-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as an important molecule for future research and development efforts.
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